N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide -

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

Catalog Number: EVT-5434657
CAS Number:
Molecular Formula: C13H14F3N5O
Molecular Weight: 313.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

    Compound Description: This compound is a potent and selective FLT3 inhibitor. It displays potent activity against FLT3-ITD mutants, which are implicated in acute myeloid leukemia (AML). Compound 17 also shows good selectivity over c-KIT kinase. In vitro, it inhibits the proliferation of FLT3-ITD-positive AML cell lines and exhibits potent inhibitory effects against associated acquired resistance mutations. Mechanistically, it inhibits FLT3-mediated signaling pathways and induces apoptosis. Compound 17 also demonstrates good bioavailability and significant antitumor activity in vivo without obvious toxicity [].

    Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. Its presence in pharmaceutical preparations is undesirable due to the risk of DNA damage [].

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

    Compound Description: Nilotinib is a kinase inhibitor used to treat chronic myeloid leukemia. Studies have focused on developing modified-release formulations of nilotinib to enhance its solubility and bioavailability. Solubilizing agents, such as organic acids, have been investigated for their ability to improve the pharmacokinetic properties of nilotinib [, ].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (Compound 7n)

    Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable drug-like properties, including a good CNS MPO score and a favorable pharmacokinetic profile. Compound 7n has demonstrated the ability to increase cerebrospinal fluid (CSF) glycine concentrations in rats [].

5-Methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide Analogues

    Compound Description: These analogues represent a class of selective FLT3 inhibitors discovered through conformational restriction of a type II FMS inhibitor. Among these analogues, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (Compound 5a) displayed the most potent inhibitory activity against FLT3 while maintaining an excellent selectivity profile [].

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

    Compound Description: This compound is a potent non-peptidic agonist of formyl peptide receptors (FPRs). Initial efforts to develop a carbon-11 radiolabeled version of (S)-1 for positron emission tomography (PET) imaging of brain FPRs were unsuccessful due to poor blood-brain barrier penetration and insufficient binding affinity in brain slices from mouse models of Alzheimer's disease [].

N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC)

    Compound Description: THIIC acts as a potent and selective allosteric potentiator of the metabotropic glutamate 2 (mGlu2) receptor. Preclinical studies suggest potential anxiolytic and antidepressant properties for THIIC, supported by its efficacy in various behavioral assays, including the rat stress-induced hyperthermia, mouse stress-induced elevation of cerebellar cGMP, mouse marble-burying, mouse forced-swim, rat differential reinforcement of low rate 72-s, and rat dominant-submissive tests. Notably, THIIC's effects in the forced-swim and marble-burying tests were absent in mGlu2 receptor null mice, underscoring the involvement of mGlu2 receptors in its mechanism of action. Further supporting its potential therapeutic relevance, THIIC promoted sleep, particularly non-rapid eye movement (REM) sleep, and influenced central histamine systems, as evidenced by decreased dark phase increases in extracellular histamine in the medial prefrontal cortex and reduced cerebrospinal fluid levels of the histamine metabolite tele-methylhistamine (t-MeHA) in rats [].

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

    Compound Description: This compound and its novel solid forms exhibit potential for treating diseases caused by deregulated protein kinase activity [, ].

    Compound Description: This compound is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for the leukotriene D4 receptor (Ki = 0.42 nM) and potent antagonism of leukotriene E4-induced contractions in guinea pig trachea (pKB = 10.13 ± 0.14). In vivo, it effectively inhibits LTD4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg) [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: Researchers have successfully synthesized this compound using an efficient eight-step process [].

N-Ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

    Compound Description: This pyrazolylpyrimidine derivative exhibits potent herbicidal activity, particularly against the root growth of Pennisetum alopecuroides L., with an IC50 of 1.90 mg L−1 [].

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

    Compound Description: This pyrazolylpyrimidine derivative demonstrates significant herbicidal activity by inhibiting chlorophyll levels in Pennisetum alopecuroides L. seedlings, with an IC50 of 3.14 mg L−1. Structure-activity relationship studies have identified the alkynyloxy group at the 6-position of the pyrimidine ring as crucial for this bleaching effect [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

    Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight-loss efficacy in diet-induced obese mice. It exhibits potent CB1R activity while possessing a high topological polar surface area (tPSA), exceeding the 90 Å2 threshold typically associated with low blood-brain barrier permeability. Notably, compound 4 displays a clean off-target profile, making it a promising candidate for treating obesity and related metabolic disorders [].

Properties

Product Name

N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

IUPAC Name

N-methyl-3-(tetrazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide

Molecular Formula

C13H14F3N5O

Molecular Weight

313.28 g/mol

InChI

InChI=1S/C13H14F3N5O/c1-20(12(22)6-7-21-9-17-18-19-21)8-10-4-2-3-5-11(10)13(14,15)16/h2-5,9H,6-8H2,1H3

InChI Key

MWYIXVAIYDOSSI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1C(F)(F)F)C(=O)CCN2C=NN=N2

Canonical SMILES

CN(CC1=CC=CC=C1C(F)(F)F)C(=O)CCN2C=NN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.